6-methoxy-2-methyl-N-(4-phenylbutan-2-yl)quinolin-4-amine
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Overview
Description
6-methoxy-2-methyl-N-(4-phenylbutan-2-yl)quinolin-4-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2-methyl-N-(4-phenylbutan-2-yl)quinolin-4-amine typically involves multi-step organic reactionsThe final step involves the attachment of the N-(4-phenylbutan-2-yl) group through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the quinoline core, altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core .
Scientific Research Applications
6-methoxy-2-methyl-N-(4-phenylbutan-2-yl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-N-(4-phenylbutan-2-yl)quinolin-4-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial drug with structural similarities.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness: 6-methoxy-2-methyl-N-(4-phenylbutan-2-yl)quinolin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-methoxy-2-methyl-N-(4-phenylbutan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C21H24N2O/c1-15(9-10-17-7-5-4-6-8-17)22-21-13-16(2)23-20-12-11-18(24-3)14-19(20)21/h4-8,11-15H,9-10H2,1-3H3,(H,22,23) |
InChI Key |
ATSSIELEUUCNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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